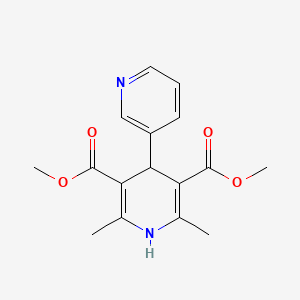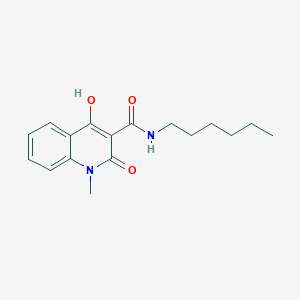![molecular formula C15H13NO3S B11996174 4-{[(Phenylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B11996174.png)
4-{[(Phenylsulfanyl)acetyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is C₇H₇NO₂ , with a molecular weight of approximately 137.14 g/mol .
- PABA is a white crystalline solid, and its structure consists of a benzene ring with an amino group (NH₂) and a carboxylic acid group (COOH) attached at different positions.
4-Aminobenzoic acid: , serves as the precursor for the synthesis of various compounds.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
- PABA undergoes several reactions:
Aromatic substitution: It can undergo electrophilic aromatic substitution reactions.
Benzylic oxidation: PABA can be oxidized at the benzylic position to form the corresponding carboxylic acid.
Amide formation: It reacts with acetic anhydride to form the amide derivative.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: PABA serves as a building block in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Biology: It is used as a substrate in bacterial growth media.
Medicine: Historically, PABA was used in sunscreens, but it has been largely replaced due to allergic reactions.
Industry: PABA derivatives find applications in the production of hair dyes and textile chemicals.
Mechanism of Action
- PABA’s primary mechanism of action is not well-defined.
- It is involved in folic acid biosynthesis , where it acts as a precursor for the synthesis of dihydrofolic acid.
- Dihydrofolic acid is essential for DNA synthesis and cell growth.
Comparison with Similar Compounds
- PABA is unique due to its role in folic acid synthesis.
- Similar compounds include benzoic acid derivatives and other aromatic compounds used in organic synthesis.
Properties
Molecular Formula |
C15H13NO3S |
|---|---|
Molecular Weight |
287.3 g/mol |
IUPAC Name |
4-[(2-phenylsulfanylacetyl)amino]benzoic acid |
InChI |
InChI=1S/C15H13NO3S/c17-14(10-20-13-4-2-1-3-5-13)16-12-8-6-11(7-9-12)15(18)19/h1-9H,10H2,(H,16,17)(H,18,19) |
InChI Key |
XQDLLXQCZHFZFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11996143.png)
![6-Amino-1-(3-chlorophenyl)-4-(4-isopropylphenyl)-3-methyl-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B11996148.png)






